Dimethyl dipropargylmalonate
CAS No.: 63104-44-9
Cat. No.: VC7824832
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63104-44-9 |
|---|---|
| Molecular Formula | C11H12O4 |
| Molecular Weight | 208.21 g/mol |
| IUPAC Name | dimethyl 2,2-bis(prop-2-ynyl)propanedioate |
| Standard InChI | InChI=1S/C11H12O4/c1-5-7-11(8-6-2,9(12)14-3)10(13)15-4/h1-2H,7-8H2,3-4H3 |
| Standard InChI Key | AKISDSWMEPTCRL-UHFFFAOYSA-N |
| SMILES | COC(=O)C(CC#C)(CC#C)C(=O)OC |
| Canonical SMILES | COC(=O)C(CC#C)(CC#C)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Dimethyl dipropargylmalonate, systematically named 1,3-dimethyl 2,2-bis(prop-2-yn-1-yl)propanedioate, belongs to the malonate ester family. Its structure comprises a central malonate backbone esterified with methyl groups at the 1 and 3 positions, while the 2-position is substituted with two propargyl (prop-2-yn-1-yl) groups . This configuration imparts significant steric and electronic effects, enhancing its reactivity in annulation and cyclization reactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Average Mass | 208.21 g/mol | |
| CAS Registry Number | 63104-44-9 | |
| Solubility | Soluble in organic solvents |
The compound’s propargyl groups enable participation in click chemistry and metal-catalyzed transformations, while the malonate moiety provides a platform for further functionalization .
Reactivity and Mechanistic Insights
Cyclopolymerization in Supercritical Carbon Dioxide
A landmark study demonstrated that dimethyl dipropargylmalonate undergoes cyclopolymerization in supercritical carbon dioxide (scCO) to form polyenes with exceptional regioselectivity. Under these conditions, the reaction yields poly(dimethyl dipropargylmalonate) containing >95% five-membered rings . This high selectivity arises from the thermodynamic favorability of forming five-membered transition states during the polymerization process. The resulting polyenes exhibit conjugated double-bond systems, making them promising candidates for optoelectronic materials .
Gold-Catalyzed Cycloisomerization
Ultrasmall gold nanoparticles (NPs) stabilized by polymantane ligands have been employed to catalyze the cycloisomerization of dimethyl allyl(propargyl)malonate. These heterogeneous catalysts achieve remarkable selectivity (85–95%) for the five-membered diene product A over the six-membered isomer B, outperforming homogeneous Au(I) catalysts . Density functional theory (DFT) analyses reveal that oxidative surface reorganization of the gold NPs generates reactive Au(I) sites, which activate the alkyne moiety while minimizing side reactions .
Table 2: Comparative Reactivity of Malonate Derivatives
| Compound | Key Feature | Reactivity Profile |
|---|---|---|
| Dimethyl malonate | No propargyl groups | Limited to nucleophilic substitutions |
| Diethyl malonate | Ethyl ester groups | Reduced reactivity vs. methyl |
| Dimethyl dipropargylmalonate | Dual propargyl substituents | Enables [3+2] annulation, cyclopropanation |
Catalytic Applications in Organic Synthesis
Selective Cycloisomerization
Gold nanocatalysts (1.3–1.6 nm) facilitate the cycloisomerization of dimethyl allyl(propargyl)malonate to five-membered dienes with >90% selectivity . This contrasts with homogeneous catalysts, which often produce complex mixtures. The nanocatalysts’ performance is attributed to their high surface-to-volume ratio and the presence of Au(I) active sites .
Tandem Cycloisomerization–Diels–Alder Reactions
Building on its cycloisomerization utility, dimethyl dipropargylmalonate participates in one-pot cascade reactions. For example, gold NP-catalyzed cycloisomerization followed by Diels–Alder addition with maleic anhydride yields tricyclic adducts in quantitative yields . This methodology streamlines the synthesis of polycyclic compounds, which are prevalent in natural product synthesis.
| Concentration | Volume per 1 mg |
|---|---|
| 1 mM | 4.80 mL |
| 5 mM | 0.96 mL |
Comparative Analysis with Related Compounds
Dimethyl dipropargylmalonate’s dual propargyl groups distinguish it from simpler malonates. For instance, diethyl malonate’s ethyl esters hinder steric accessibility, while mono-propargyl derivatives (e.g., dimethyl 2-propynylmalonate) lack the bifunctional reactivity required for annulation . The compound’s unique balance of steric bulk and electronic activation enables unmatched versatility in cycloadditions and metal-mediated transformations .
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